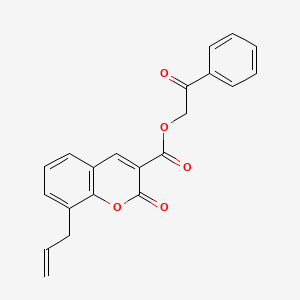

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate is a complex organic compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 2-oxo-2H-chromene-3-carboxylic acid, which is known for its diverse biological and pharmaceutical properties .

Mechanism of Action

Target of Action

Coumarin derivatives, a group to which this compound belongs, have been extensively studied for their biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Mode of Action

Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Coumarin derivatives have been shown to affect various biochemical pathways, including those involved in inflammation, coagulation, and cancer

Result of Action

Coumarin derivatives have been shown to have various effects at the molecular and cellular level, including anti-inflammatory, anti-coagulant, and anti-cancer effects . The specific effects of this compound would require further investigation.

Preparation Methods

The synthesis of phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry DMF in the presence of DIEA and propyl phosphoric acid anhydride . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .

Chemical Reactions Analysis

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and phenyl positions.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.

Industry: The compound is used in the production of certain perfumes and fabric conditioners.

Comparison with Similar Compounds

Similar compounds include:

2-Oxo-2H-chromene-3-carboxylic acid ethyl ester: This compound shares a similar core structure but differs in the ester group.

7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester: This compound has a hydroxyl group at the 7-position, which imparts different biological properties.

Coumarin-3-carboxamide derivatives: These compounds have been studied for their potential as pancreatic lipase inhibitors.

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate stands out due to its unique combination of an allyl group and a phenyl ester, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name |

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-2-7-15-10-6-11-16-12-17(21(24)26-19(15)16)20(23)25-13-18(22)14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPKDNYYYFMQDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)

![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)

![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)

![isopropyl (2E)-2-cyano-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}-2-furyl)-2-propenoate](/img/structure/B2385755.png)

![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)